l-685,458
Overview
Description
L-685,458 is a potent and selective inhibitor of gamma-secretase, an enzyme complex involved in the cleavage of various type-I membrane proteins, including the amyloid precursor protein. This compound is particularly significant in the context of Alzheimer’s disease research due to its ability to inhibit the production of amyloid-beta peptides, which are implicated in the pathogenesis of the disease .
Mechanism of Action
- By inhibiting γ-secretase, L-685,458 affects the production of Aβ peptides, which play a crucial role in Alzheimer’s disease pathology .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
L-685,458 plays a significant role in biochemical reactions, particularly as a γ-secretase inhibitor . It interacts with enzymes such as γ-secretase, and its inhibitory action is selective and non-competitive . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its function .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting γ-secretase, an enzyme involved in cell signaling pathways . This inhibition can impact gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with γ-secretase at the molecular level . It binds to the active site and substrate binding site of the enzyme, leading to enzyme inhibition . This interaction can result in changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, this compound continues to exert its inhibitory effects on γ-secretase in laboratory settings . Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with γ-secretase . It can affect metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via various mechanisms . It can interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-685,458 is synthesized through a series of chemical reactions involving the coupling of specific amino acid derivatives. The key steps include the formation of a hydroxyethylene dipeptide isostere, which mimics the transition state of the gamma-secretase enzyme. The synthesis involves the use of protecting groups, coupling reagents, and purification techniques to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure consistent quality and yield. Advanced purification techniques, such as high-performance liquid chromatography, are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
L-685,458 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific positions within the molecule, leading to the formation of different analogs
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles
Major Products
The major products formed from these reactions include various analogs and derivatives of this compound, which can be further studied for their biological activity and potential therapeutic applications .
Scientific Research Applications
L-685,458 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanism of gamma-secretase and its role in protein cleavage.
Biology: Employed in cell culture studies to investigate the effects of gamma-secretase inhibition on cellular processes.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease and other conditions involving abnormal protein cleavage.
Industry: Utilized in the development of diagnostic assays and screening platforms for gamma-secretase inhibitors
Comparison with Similar Compounds
L-685,458 is unique among gamma-secretase inhibitors due to its high selectivity and potency. Similar compounds include:
DAPT: Another gamma-secretase inhibitor with a different chemical structure.
LY450139: A gamma-secretase inhibitor with a distinct mechanism of action.
L002: A structurally novel gamma-secretase inhibitor with comparable potency
This compound stands out due to its specific transition state analog design, which provides greater selectivity and efficacy in inhibiting gamma-secretase activity .
If you have any further questions or need additional information, feel free to ask!
Properties
IUPAC Name |
tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H52N4O6/c1-26(2)21-33(37(47)41-32(35(40)45)24-29-19-13-8-14-20-29)42-36(46)30(22-27-15-9-6-10-16-27)25-34(44)31(23-28-17-11-7-12-18-28)43-38(48)49-39(3,4)5/h6-20,26,30-34,44H,21-25H2,1-5H3,(H2,40,45)(H,41,47)(H,42,46)(H,43,48)/t30-,31+,32+,33+,34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURCDOXDAHPNRQ-ZJKZPDEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H52N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292632-98-5 | |
Record name | L 685458 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292632985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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